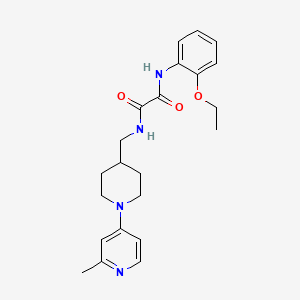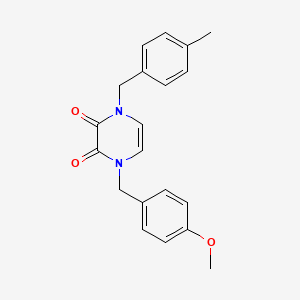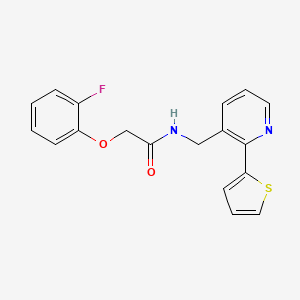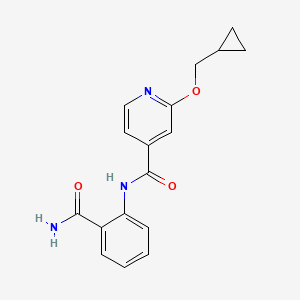
N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. Based on its name, it is a type of oxalamide, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)-NH-C(O)-R’. Oxalamides are derived from oxalic acid, which is the simplest dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have an oxalamide core, with various substituents attached, including a 2-ethoxyphenyl group, a 2-methylpyridin-4-yl group, and a piperidin-4-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystal Packing
Studies on compounds with similar structural characteristics, such as hydroxy derivatives of hydropyridine and piperidine, have focused on understanding their molecular and crystal structures through X-ray diffraction analysis. These investigations shed light on the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals, highlighting their potential in forming noncentrosymmetric and polysystem crystals due to their conformational flexibility and ability to form extensive hydrogen-bonded networks (Kuleshova & Khrustalev, 2000).
Receptor Mechanisms and Pharmacological Treatments
Research into the role of orexin-1 receptor mechanisms in compulsive food consumption has utilized compounds with piperidine structures to evaluate their effects in a binge eating model. These studies have demonstrated that certain piperidine derivatives can reduce compulsive food intake, suggesting their potential as pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Antiviral and Antimicrobial Activities
The synthesis and biological evaluation of oximino-piperidino-piperidine amides have been explored for their potential in treating HIV-1 infection. Such studies have led to the identification of compounds with potent antiviral activity against a wide range of primary HIV-1 isolates, underscoring the therapeutic potential of this class of compounds in antiviral therapies (Palani et al., 2002).
Antioxidant and Antimicrobial Properties
Another area of research has been the synthesis of novel piperidine derivatives and their evaluation for antioxidant and antimicrobial activities. Such compounds have shown positive efficacy in in vitro assays, with some demonstrating promising antioxidant properties and others exhibiting significant antibacterial and antifungal activities. This highlights the potential of piperidine derivatives in developing new treatments for microbial infections and diseases associated with oxidative stress (Harini et al., 2014).
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and environmental impact .
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-29-20-7-5-4-6-19(20)25-22(28)21(27)24-15-17-9-12-26(13-10-17)18-8-11-23-16(2)14-18/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWBYBYWBJJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)


![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)
![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398224.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)